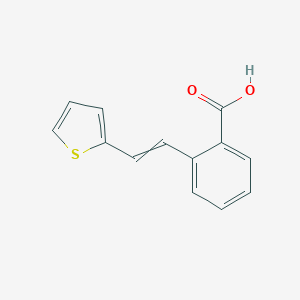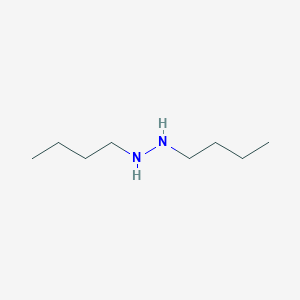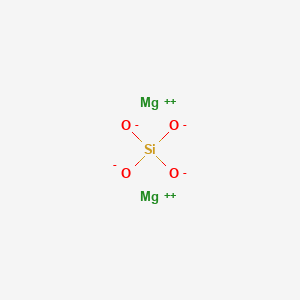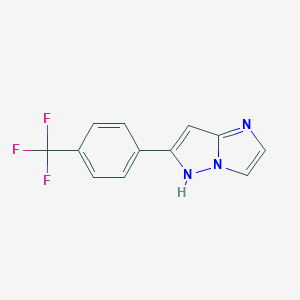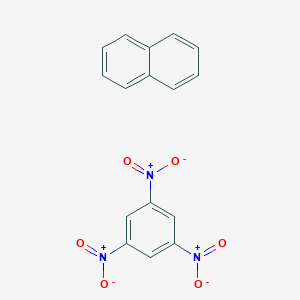
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) is a chemical compound that has been extensively researched in the field of chemistry. This compound is also known as TATB, and it is a high-energy explosive that has been used in various applications such as military and industrial explosives. The synthesis method of TATB is complex, and it requires specialized knowledge and equipment to produce this compound.
科学研究应用
TATB has been extensively researched in the field of chemistry due to its high-energy content and stability. TATB is used in various applications such as military and industrial explosives. The scientific research applications of TATB include the study of its physical and chemical properties, its stability under different conditions, and its reaction with other chemicals. TATB has also been used in the development of new explosives and propellants.
作用机制
The mechanism of action of TATB involves the release of energy through a highly exothermic reaction. TATB is a high-energy explosive, and it releases a large amount of energy when it is detonated. The detonation of TATB is initiated by a shock wave, which causes the compound to decompose rapidly. The decomposition of TATB releases large amounts of energy, which is used in various applications such as military and industrial explosives.
生化和生理效应
TATB has not been extensively studied for its biochemical and physiological effects. However, it is known that TATB is toxic and can cause harm to living organisms. The toxicity of TATB is due to its high-energy content, which can cause damage to living tissues. TATB is also known to be carcinogenic, and it can cause cancer in humans and animals.
实验室实验的优点和局限性
TATB has several advantages and limitations for lab experiments. The advantages of TATB include its high-energy content, stability, and reliability. TATB is also relatively easy to handle and store, making it an ideal compound for use in various applications. However, the limitations of TATB include its toxicity, which requires specialized knowledge and equipment to handle safely. TATB is also a high-cost compound, which limits its use in some applications.
未来方向
The future directions of TATB research include the development of new synthesis methods, the study of its physical and chemical properties under different conditions, and the development of new applications for TATB. TATB has the potential to be used in various fields such as energy storage, catalysis, and medicine. The development of new applications for TATB will require extensive research and collaboration between different fields of science.
Conclusion:
In conclusion, TATB is a high-energy explosive that has been extensively researched in the field of chemistry. The synthesis method of TATB is complex, and it requires specialized knowledge and equipment to produce this compound. TATB has several advantages and limitations for lab experiments, and it has the potential to be used in various fields such as energy storage, catalysis, and medicine. The future directions of TATB research include the development of new synthesis methods, the study of its physical and chemical properties under different conditions, and the development of new applications for TATB.
合成方法
The synthesis method of TATB involves the reaction between naphthalene and 1,3,5-trinitrobenzene in the presence of a catalyst. This reaction is highly exothermic and requires careful control of the temperature and pressure. The synthesis of TATB is a complex process that requires specialized knowledge and equipment. The purity of TATB is critical for its use in various applications, and it is essential to ensure that the compound is free from impurities.
属性
CAS 编号 |
1787-27-5 |
|---|---|
产品名称 |
Naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) |
分子式 |
C16H11N3O6 |
分子量 |
341.27 g/mol |
IUPAC 名称 |
naphthalene;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H |
InChI 键 |
LSDFFJYZGMHCEG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
其他 CAS 编号 |
1787-27-5 |
同义词 |
naphthalene, 1,3,5-trinitrobenzene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



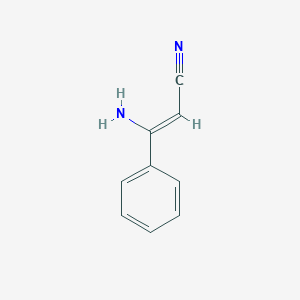
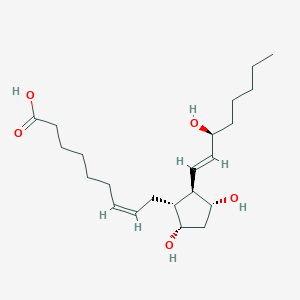
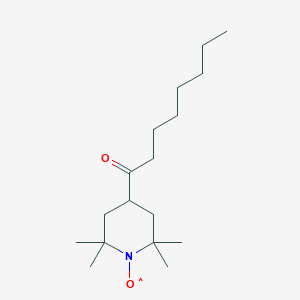
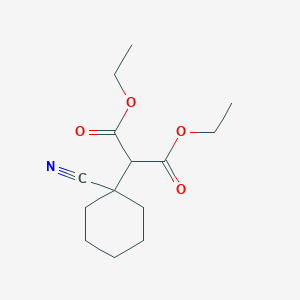
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)
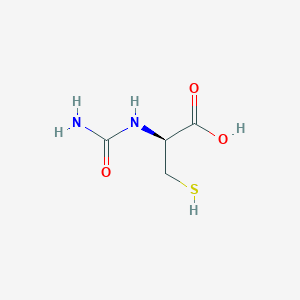
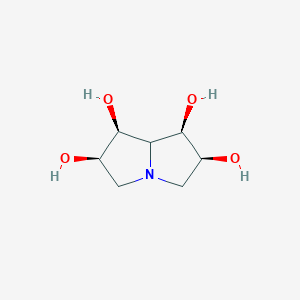
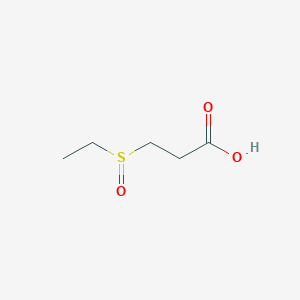
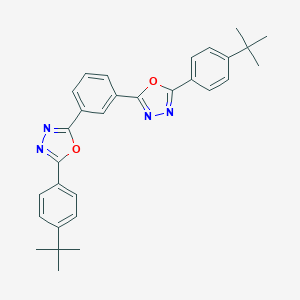
![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
